An In-Depth Technical Guide to the Synthesis and Purification of the Umbralisib R-enantiomer
An In-Depth Technical Guide to the Synthesis and Purification of the Umbralisib R-enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbralisib, a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), has been a significant molecule of interest in the treatment of certain hematologic malignancies. Its therapeutic efficacy is attributed to its specific R-enantiomer. This technical guide provides a comprehensive overview of the synthesis and purification of the Umbralisib R-enantiomer, intended to assist researchers and drug development professionals in its preparation and analysis. This document outlines a plausible synthetic strategy based on established chemical principles and available data for related compounds, including a detailed methodology for the synthesis of a key chiral intermediate and its subsequent conversion to the final active pharmaceutical ingredient (API). Purification techniques to ensure high enantiomeric and chemical purity are also discussed.
Core Synthetic Strategy
The synthesis of the Umbralisib R-enantiomer can be conceptually divided into two main stages:
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Asymmetric Synthesis of the Chiral Core: The stereocenter of Umbralisib resides in the 1-aminopropyl side chain attached to the quinazolinone scaffold. Therefore, the initial and most critical phase is the stereoselective synthesis of the chiral intermediate, (R)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one.
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Coupling and Final Product Formation: The chiral amine intermediate is then coupled with a suitable purine derivative, typically 6-chloropurine, to yield the final Umbralisib molecule.
Subsequent purification steps are then employed to isolate the R-enantiomer in high purity.
Experimental Protocols
Part 1: Synthesis of the Chiral Intermediate (R)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
A plausible route to the key chiral amine intermediate involves the deprotection of its N-Boc protected precursor. The synthesis of the R-enantiomer of the N-Boc protected precursor would likely follow a similar pathway to its S-enantiomer, potentially by utilizing the R-enantiomer of a chiral starting material or a suitable chiral auxiliary.
Reaction Scheme:
Detailed Protocol:
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Deprotection of the N-Boc Group:
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To a solution of tert-butyl (R)-(1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate (1.0 eq) in ethyl acetate, add a solution of hydrogen chloride in ethyl acetate (e.g., 4 M solution, 4.0-5.0 eq).
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, the hydrochloride salt of the product may precipitate. If so, collect the solid by filtration. If not, proceed to the work-up.
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Work-up and Isolation:
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If a precipitate is not formed, the reaction mixture can be concentrated under reduced pressure.
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To isolate the free amine, the resulting residue (or the filtered solid) is dissolved in water.
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The aqueous solution is then neutralized by the careful addition of a base, such as a saturated sodium bicarbonate solution or sodium carbonate powder, until the pH reaches approximately 8-9.
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Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one.
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Part 2: Synthesis of Umbralisib R-enantiomer via Nucleophilic Aromatic Substitution
The final step in the synthesis of Umbralisib involves the coupling of the chiral amine intermediate with 6-chloropurine. This reaction is a nucleophilic aromatic substitution where the primary amine of the quinazolinone derivative displaces the chlorine atom on the purine ring.
Reaction Scheme:
Detailed Protocol:
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Coupling Reaction:
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In a suitable solvent such as n-butanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP), dissolve (R)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one (1.0 eq) and 6-chloropurine (1.0-1.2 eq).[1]
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Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), to the reaction mixture.
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Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for 12-48 hours. Monitor the reaction progress by HPLC.
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Work-up and Isolation:
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After the reaction is complete, cool the mixture to room temperature.
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If a precipitate forms upon cooling, it can be collected by filtration, washed with a suitable solvent (e.g., ethanol or diethyl ether), and dried.
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If no precipitate forms, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the crude Umbralisib R-enantiomer.
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Purification of Umbralisib R-enantiomer
Purification is a critical step to ensure the final product meets the stringent purity requirements for pharmaceutical applications. A combination of techniques may be employed.
Crystallization
Crystallization is a powerful technique for purifying the final compound and for isolating a specific polymorphic form.
Protocol for Recrystallization:
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Dissolve the crude Umbralisib R-enantiomer in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/heptane) at an elevated temperature to achieve complete dissolution.
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Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.
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Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Chiral High-Performance Liquid Chromatography (HPLC)
For achieving high enantiomeric purity, preparative chiral HPLC is the method of choice. This technique separates enantiomers based on their differential interactions with a chiral stationary phase.
General Chiral HPLC Parameters:
| Parameter | Description |
| Chiral Stationary Phase | Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are commonly used for their broad applicability in separating chiral compounds. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or acetonitrile). The exact ratio is optimized to achieve the best separation. |
| Detection | UV detection at a wavelength where Umbralisib shows strong absorbance. |
| Flow Rate | Optimized for the specific column dimensions and particle size to ensure good resolution and efficiency. |
Data Presentation
Table 1: Summary of Key Intermediates and Final Product
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| tert-butyl (R)-(1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate | C₂₂H₂₅FN₄O₃ | 428.46 | Protected chiral precursor |
| (R)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one | C₁₇H₁₆FN₃O | 297.33 | Key chiral intermediate |
| 6-Chloropurine | C₅H₃ClN₄ | 154.56 | Coupling partner |
| Umbralisib R-enantiomer | C₂₂H₁₉FN₇O | 432.44 | Final Active Pharmaceutical Ingredient |
Visualization of Key Processes
Synthesis Workflow
Caption: Workflow for the synthesis and purification of Umbralisib R-enantiomer.
PI3K/CK1ε Signaling Pathway Inhibition by Umbralisib
Caption: Umbralisib inhibits PI3Kδ and CK1ε signaling pathways.
Conclusion
The synthesis and purification of the Umbralisib R-enantiomer require a carefully controlled stereoselective process. The key steps involve the preparation of a chiral aminopropyl quinazolinone intermediate followed by its coupling with 6-chloropurine. Subsequent purification, likely involving crystallization and chiral chromatography, is essential to obtain the final product with high chemical and enantiomeric purity. This guide provides a foundational framework for researchers to develop and optimize the synthesis and purification of this important pharmaceutical compound. Further process development and optimization would be necessary to translate these methods to a larger scale.
